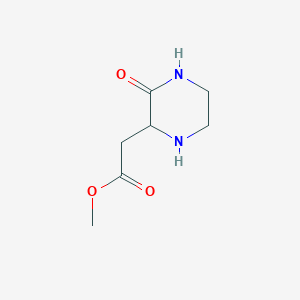

Methyl 2-(3-oxopiperazin-2-yl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBEGTVNYMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388189 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89852-17-5 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Methyl 2-(3-oxopiperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring with a ketone functional group, contributing to its unique reactivity and biological properties. The molecular formula is with an approximate molecular weight of 172.18 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclization reactions with anthranilates and 2-aminophenyl ketones. These methods allow for the creation of derivatives with potentially modified biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

1. Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

- Colon Cancer (HT-29)

- Lung Cancer (A549)

In vitro studies demonstrated that derivatives of this compound showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong anticancer potential.

2. Antimicrobial Activity

Compounds derived from this compound have shown promising results in antimicrobial applications. For instance, pyrrolopyrazine derivatives synthesized from this compound exhibited various biological activities, including:

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antifungal

- Antioxidant

These derivatives have been tested against multiple pathogens, showcasing their potential as therapeutic agents.

The mechanisms by which this compound exerts its biological effects involve interactions with cellular targets that regulate proliferation and apoptosis. Studies have suggested that these compounds may influence signaling pathways critical for cancer cell survival and proliferation.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-YL) acetate | Contains chlorinated phenyl groups | Anticancer properties |

| Diethyl (2-methyl-3-oxopiperazin-2-yl)phosphonate | Contains phosphonate group | Potential neuroprotective effects |

| Methyl (3-oxopiperazin-2-yl)acetate | Similar piperazine structure | Antimicrobial activity |

This table highlights how the specific ketone functionality within the piperazine framework contributes to the distinct biological profiles observed in these compounds.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

- Anti-Tubercular Activity : A series of compounds derived from this structure were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, demonstrating significant inhibitory effects.

- Anti-inflammatory Effects : Research has indicated that related compounds exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like diclofenac, suggesting potential for use in treating inflammatory conditions .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 2-(3-oxopiperazin-2-yl)acetate has several applications in scientific research:

-

Medicinal Chemistry:

- Drug Development: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects.

- Biological Activity Studies: Research indicates that this compound exhibits diverse biological activities, including anticancer properties and interactions with neurotransmitter receptors, which could lead to new treatments for various diseases .

-

Biological Research:

- Mechanism of Action: The compound interacts with specific molecular targets, such as enzymes and receptors involved in physiological processes. Understanding these interactions is crucial for developing effective drugs .

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity against resistant bacterial strains, making it a candidate for new antibiotic therapies.

- Industrial Applications:

Case Studies and Research Findings

-

Synthesis and Anticancer Evaluation:

A study synthesized multiple derivatives of this compound and evaluated their anticancer activities using various cancer cell lines. Results indicated significant cytotoxicity in several tested derivatives, suggesting that modifications to the piperazine structure can enhance biological efficacy . -

Antimicrobial Testing:

Another research effort evaluated the antimicrobial properties of this compound against common bacterial strains. The results showed varying degrees of effectiveness, indicating potential applications in treating infections caused by resistant bacteria.

Métodos De Preparación

Nucleophilic Substitution Route Using α-Bromoacetate Esters

One of the primary synthetic approaches involves the nucleophilic substitution reaction between a piperazin-2-one derivative and an α-bromoacetate ester. For example, 1-(3-chlorophenyl)piperazin-2-one hydrochloride reacts with methyl α-bromo(4-chlorophenyl)acetate in methanol in the presence of sodium bicarbonate at elevated temperatures (around 80°C) for several hours. After reaction completion, the product is isolated by filtration, solvent evaporation, and purification through extraction and acid precipitation steps. This method yields methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate as a key intermediate.

| Reactants | Conditions | Product |

|---|---|---|

| 1-(3-chlorophenyl)piperazin-2-one hydrochloride + methyl α-bromo(4-chlorophenyl)acetate | Methanol, NaHCO3, 80°C, 6 h | Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate |

This approach is adaptable to various substituted piperazinones and α-bromoacetates, allowing structural diversity in the final products.

Reaction of Methyl (3-oxopiperazin-2-ylidene) Acetate with N-Arylmaleimides

Another synthetic strategy involves the condensation of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in boiling methanol with catalytic acetic acid. This reaction proceeds via nucleophilic addition and cyclization to form annelated 2-oxopiperazine derivatives. The process typically requires refluxing for about 10 hours, followed by filtration and washing of the precipitated product. This method highlights the versatility of this compound derivatives as C-N dinucleophiles in heterocyclic synthesis.

Reaction Summary:

| Reactants | Conditions | Product Type |

|---|---|---|

| Methyl (3-oxopiperazin-2-ylidene) acetate + N-arylmaleimides | Methanol/Acetic acid, reflux, 10 h | Methyl-1,6-dioxo-8-[(arylamino)carbonyl]-hexahydropyrido[1,2-a]pyrazine-9-carboxylates |

This method is particularly useful for synthesizing fused heterocyclic systems incorporating the 3-oxopiperazinylacetate moiety.

Multi-Step Synthesis Involving Acylation and Amination

For more complex derivatives such as methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate, the synthesis generally involves:

- Formation of the 3-oxopiperazine ring via acylation of 1-benzylpiperazine with appropriate acylating agents.

- Subsequent reaction with methylamine and methyl chloroacetate to introduce the methylaminoacetate side chain.

- Use of solvents like dichloromethane or ethanol and bases such as triethylamine to facilitate the reactions.

- Purification steps including recrystallization or chromatographic methods.

This multi-step approach allows for the introduction of additional functional groups and fine-tuning of the molecular structure for desired properties.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Time | Product Type | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | Piperazin-2-one hydrochloride + α-bromoacetate ester | Methanol, NaHCO3, 80°C, 6 h | 6 hours | Substituted methyl 3-oxopiperazinylacetate esters | Straightforward, good yields | Requires purified intermediates |

| 2 | Methyl (3-oxopiperazin-2-ylidene) acetate + N-arylmaleimides | Methanol/Acetic acid, reflux, 10 h | 10 hours | Annelated 2-oxopiperazine fused heterocycles | Enables fused ring systems | Longer reaction time, acid handling |

| 3 | 1-Benzylpiperazine + acylating agents + methylamine + methyl chloroacetate | Organic solvents, bases, multi-step | Several steps | Complex substituted methyl 3-oxopiperazinylacetates | Structural diversity, functionalization | Multi-step, requires careful control |

Research Findings and Notes on Preparation

- The reaction of piperazin-2-one derivatives with α-bromoacetate esters is typically carried out under mild basic conditions (e.g., sodium bicarbonate) to neutralize acids formed and promote nucleophilic substitution.

- In the synthesis involving N-arylmaleimides, catalytic amounts of acetic acid are essential to facilitate the reaction without excessive protonation that could inhibit nucleophilicity.

- The multi-step synthesis routes allow incorporation of substituents such as benzyl groups, which can modulate biological activity and solubility.

- Purification commonly involves extraction, filtration, and recrystallization, with solvent choices tailored to product solubility and stability.

- Reaction monitoring is frequently performed by thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR, MS).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-oxopiperazin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of analogous esters, such as ethyl aroylacetates, often involves condensation reactions under acidic or basic catalysis. For example, ethyl aroylacetates with substituted aryl groups are synthesized via Claisen-Schmidt condensation, with optimization of solvent polarity (e.g., ethanol or THF) and temperature (60–80°C) to enhance yield . For this compound, introducing the 3-oxopiperazine moiety may require protecting-group strategies (e.g., Boc or Fmoc) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ester carbonyl (δ ~170 ppm in ¹³C) and the 3-oxopiperazine ring protons (δ 3.0–4.5 ppm for N-CH₂ groups). 2D NMR (COSY, HSQC) helps resolve overlapping signals in the piperazine region .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI or EI modes can verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. For example, exact mass matching (e.g., C₉H₁₄N₂O₄) with <1 ppm error ensures structural confirmation .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using Cu-Kα or Mo-Kα radiation is ideal. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement with SHELXL (via WinGX/ORTEP ) allows modeling of anisotropic displacement parameters and hydrogen bonding. Key steps include:

- Structure Solution : Use direct methods (e.g., SHELXT ) for phase determination.

- Refinement : Apply restraints for disordered groups (e.g., ester or piperazine moieties) and validate geometry using PLATON .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental structural data be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. To address this:

- Perform B3LYP/6-311+G(d,p) calculations with implicit solvent models (e.g., PCM for water or methanol).

- Compare experimental (X-ray) and theoretical torsional angles; deviations >5° may indicate conformational flexibility. Use QTAIM analysis to assess hydrogen-bonding interactions in the crystal .

Q. What strategies are effective in refining crystallographic disorder in the 3-oxopiperazine ring?

- Methodological Answer : In SHELXL , apply PART and SUMP instructions to model disorder. For example:

- Split the piperazine ring into two overlapping conformers with occupancy ratios refined freely.

- Use SIMU and DELU restraints to maintain reasonable displacement parameters. Validate with R1 < 5% and GOF ≈ 1.0 .

Q. How can thermodynamic properties (e.g., formation enthalpy) be derived for this compound?

- Methodological Answer : Gas-phase thermochemical data for related esters (e.g., methyleneoxy oxomethyl derivatives) are calculated via G4 or CBS-QB3 composite methods. Compare experimental calorimetry (e.g., combustion in oxygen bomb) with theoretical values. For solid-state ΔfH, apply the Born-Haber cycle incorporating lattice energy estimates from Dreiding force fields .

Q. What experimental assays are suitable for studying its biological interactions (e.g., with DNA or enzymes)?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromicity at 260 nm to assess DNA binding (intercalation or groove binding).

- Circular Dichroism (CD) : Detect conformational changes in DNA (B → Z transitions) upon compound addition.

- Docking Studies : Use AutoDock Vina to predict binding poses with DNA helices or enzymes (e.g., topoisomerase II), validated by MM-PBSA binding energy calculations .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding molecular conformation?

- Methodological Answer :

- Solution vs. Solid-State : NMR captures dynamic solution conformers, while X-ray shows static solid-state structures. Use ROESY NMR to identify through-space correlations consistent with X-ray-derived distances.

- DFT-MD Simulations : Perform molecular dynamics (MD) in explicit solvent to model solution behavior and compare with experimental NOEs .

Q. What statistical tools are recommended for validating crystallographic refinement against potential overfitting?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.